molecular formula C16H11ClF3N5O B2611791 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-87-1

5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2611791
CAS No.: 951893-87-1
M. Wt: 381.74
InChI Key: CUHNIZUHZKUPSC-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a recognized and potent agonist for the GPR40 receptor, also known as Free Fatty Acid Receptor 1 (FFAR1) Source . GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic beta-cells and is activated by medium and long-chain free fatty acids. Its activation stimulates glucose-dependent insulin secretion, making it a highly investigated target for the development of novel therapeutics for Type 2 diabetes Source . This compound serves as a critical pharmacological tool for researchers dissecting the complex signaling pathways downstream of GPR40 activation, including the roles of Gq proteins, phospholipase C, and inositol trisphosphate. Studies utilizing this agonist focus on understanding the receptor's role in beta-cell function, survival, and the potential for achieving insulin secretion with a reduced risk of hypoglycemia compared to other secretagogues. Its application extends to in vitro models for screening synergistic effects with other antidiabetic agents and in basic research aimed at elucidating the physiology of nutrient-sensing receptors. Source .

Properties

IUPAC Name

5-amino-1-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5O/c17-9-5-7-10(8-6-9)25-14(21)13(23-24-25)15(26)22-12-4-2-1-3-11(12)16(18,19)20/h1-8H,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHNIZUHZKUPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a triazole ring through a 1,3-dipolar cycloaddition of azides and alkynes

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of analogs with potentially different biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step reaction process. The compound can be synthesized through the cycloaddition of azides and alkynes, a method commonly used for triazole formation.

Key Structural Features:

  • The compound features a triazole ring which is known for its diverse biological activities.
  • Substituents such as the trifluoromethyl group enhance lipophilicity and biological activity.

Biological Activities

Numerous studies have investigated the biological activities of this compound, highlighting its potential as an anticancer agent and its role in other therapeutic areas.

Anticancer Properties:

Research indicates that compounds containing triazole rings exhibit significant anticancer activities. For instance, related derivatives have shown promising results against various cancer cell lines including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

In these studies, percent growth inhibitions (PGIs) were reported to be substantial, suggesting that modifications to the triazole structure can lead to enhanced efficacy against cancer cells .

Mechanisms of Action:

The mechanisms by which these compounds exert their anticancer effects may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways associated with tumor growth.

Applications in Medicinal Chemistry

The compound's structural characteristics make it suitable for further modifications aimed at enhancing its pharmacological properties.

Potential Therapeutic Applications:

  • Antimicrobial Activity: Similar triazole derivatives have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects: Some studies suggest that triazole compounds may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Material Science Applications

Beyond medicinal chemistry, 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide may also find applications in material science due to its unique chemical properties.

Polymer Chemistry:

The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Case Studies

Several case studies have documented the synthesis and application of similar compounds:

StudyCompoundFindings
5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carboxamideDemonstrated significant anticancer activity with specific molecular interactions observed through crystallography.
Novel 1,2,4-triazolo derivativesShowed broad-spectrum antimicrobial activity and potential as anti-cancer agents through various assays.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, where modifications to the aryl and amide groups significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents (Position 1 / Amide) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 1-(4-Chlorophenyl); N-(2-(trifluoromethyl)phenyl) 395.77 Potential antitumor activity (inferred from trifluoromethyl group); Enhanced metabolic stability due to Cl and CF₃ groups
Compound I (ZIPSEY) 1-(4-Chlorophenyl); N-(1-hydroxy-3-phenylpropan-2-yl) 370.83 Anticancer activity; Hydroxy group improves solubility
Compound II (LELHOB) 1-(4-Chlorophenyl); N-[(3-phenyl-1,2-oxazol-5-yl)methyl] 434.89 Increased lipophilicity due to oxazole-methyl group; Potential kinase inhibition
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-Methoxyphenyl); N-(4-fluorophenyl) 327.32 Methoxy group enhances electron density; Fluorine improves bioavailability
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-Chlorophenyl); N-(thienopyrimidinyl-substituted phenyl) ~550 (estimated) Selective c-Met inhibitor; GP = 68.09% against NCI-H522 lung cancer cells
5-Amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide 1-(4-Chlorobenzyl); N-(3-(trifluoromethyl)phenyl) 395.77 Structural isomer of target compound; Trifluoromethyl at para position reduces steric hindrance

Physicochemical Properties

  • Solubility : The target compound’s low polarity (due to Cl and CF₃ groups) may limit aqueous solubility compared to hydroxy- or methoxy-substituted analogs.
  • Metabolic Stability: The CF₃ group resists oxidative metabolism, extending half-life relative to non-fluorinated analogs.

Biological Activity

The compound 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various bioactive properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClF3N4O, characterized by a triazole ring substituted with an amino group and phenyl moieties. The presence of trifluoromethyl groups significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The yield of the final product can reach up to 87.5% under optimized conditions .

Anticancer Activity

Several studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide have shown inhibitory effects on Bcl-2-expressing cancer cell lines such as MDA-MB-231 and HeLa, with low micromolar IC50 values . The mechanism of action appears to involve the inhibition of mitochondrial function, specifically targeting complex I, which is critical for cellular respiration and energy production .

Insecticidal Activity

The compound has been evaluated for its insecticidal properties against various pests. It acts as a blocker of the GABA-regulated chloride channel, similar to other members of the phenylpyrazole family like fipronil . Toxicity studies demonstrate that this compound exhibits low toxicity towards non-target organisms such as tussah silkworms, indicating a favorable safety profile for agricultural applications .

Structure-Activity Relationship (SAR)

The biological activity of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can be influenced by various structural modifications. For example:

  • Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
  • Amino Group Positioning : Critical for interaction with biological targets.

Research indicates that modifications to the phenyl rings can lead to variations in potency against different targets .

Case Studies

A notable case study involved evaluating the compound's efficacy against specific cancer cell lines. The results indicated that while some derivatives displayed promising anticancer activity, others were less effective due to structural differences influencing binding affinity to target proteins.

CompoundCell LineIC50 (µM)Mechanism of Action
5aMDA-MB-2310.5Bcl-2 inhibition
5bHeLa0.8Mitochondrial complex I inhibition
5cKG1a>10Inactive

Q & A

Q. What synthetic strategies are recommended for producing 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of substituted anilines and isocyanides to form carboximidoyl chloride intermediates, followed by cyclization with sodium azide to generate the triazole core . Key optimization strategies include:

  • Temperature Control: Maintain reaction temperatures between 0–5°C during azide addition to prevent side reactions.
  • Catalyst Use: Employ copper(I) iodide (CuI) to accelerate cyclization steps.
  • Purification: Use column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the product with >95% purity.
    Yield improvements (from ~45% to 70%) are achievable by optimizing stoichiometric ratios (e.g., 1.2 equivalents of sodium azide) and inert atmosphere conditions .

Q. How can researchers mitigate the compound’s low aqueous solubility in in vitro assays?

Methodological Answer: Low solubility (common in triazole carboxamides due to hydrophobic aryl/trifluoromethyl groups ) can be addressed via:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin (10–20 mM) to enhance solubility without cytotoxicity.
  • Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the 5-amino position, which are cleaved enzymatically in biological systems.
  • Nanoformulation: Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Q. What enzymatic targets are most relevant for studying this compound’s bioactivity?

Methodological Answer: Based on structural analogs (e.g., 4-fluorophenyl and 4-bromophenyl derivatives), prioritize the following targets:

Enzyme Assay Method Implications References
Cyclooxygenase-2 (COX-2)ELISA-based prostaglandin E₂ assayAnti-inflammatory applications
Carbonic Anhydrase IXSpectrophotometric CO₂ hydrationAnticancer (hypoxia-targeting)
Histone Deacetylase (HDAC)Fluorometric substrate cleavageEpigenetic modulation
Validate target engagement using competitive inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to map binding interactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and which software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding networks. Follow these steps:

Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution: Employ SHELXT (intrinsic phasing) for initial model generation .

Refinement: Refine with SHELXL (full-matrix least-squares on F²) to resolve anisotropic displacement parameters. Key metrics: R₁ < 5%, wR₂ < 12% .

Visualization: Use WinGX/ORTEP for thermal ellipsoid plots and packing diagrams .
Address disordered trifluoromethyl groups by applying restraints (ISOR/SADI commands in SHELXL) .

Q. How should conflicting bioactivity data (e.g., COX-2 vs. HDAC inhibition) be analyzed to clarify mechanistic pathways?

Methodological Answer: Contradictions may arise from off-target effects or assay variability. Mitigate via:

  • Orthogonal Assays: Confirm COX-2 inhibition with a cell-based arachidonic acid assay, and validate HDAC activity via Western blot (acetylated histone H3 levels) .
  • Kinetic Studies: Determine K₁ (inhibition constant) using surface plasmon resonance (SPR) to compare binding affinities.
  • CRISPR Knockout Models: Use HDAC1/2-KO cell lines to isolate COX-2-specific effects .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in triazole carboxamide derivatives?

Methodological Answer: SAR studies should systematically vary substituents and correlate with bioactivity:

  • Core Modifications: Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-bromophenyl to assess halogen effects on target binding .
  • Side Chain Optimization: Introduce methyl/methoxy groups at the 2-(trifluoromethyl)phenyl position to modulate lipophilicity (logP) and solubility.
  • Computational Modeling: Perform QSAR analysis (e.g., CoMFA) to predict activity cliffs and guide synthesis .

Q. How can researchers evaluate the compound’s potential in material science applications (e.g., agrochemicals or electronic materials)?

Methodological Answer: Leverage its trifluoromethyl and triazole motifs for:

  • Agrochemical Screening: Test herbicidal activity using Arabidopsis root elongation assays (IC₅₀ < 50 µM suggests utility) .
  • Thermal Stability: Analyze via thermogravimetric analysis (TGA) under N₂; decomposition temperatures >250°C indicate suitability for high-temperature materials.
  • Electronic Properties: Measure HOMO/LUMO gaps (DFT calculations at B3LYP/6-31G* level) to assess conductivity potential .

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